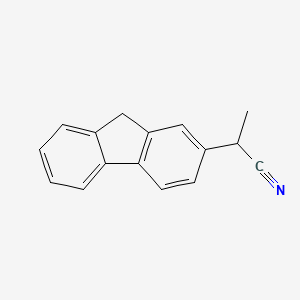
2-(9H-fluoren-2-yl)propanenitrile
Descripción general
Descripción
Alpha-Methyl-9H-fluorene-2-acetonitrile is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a methyl group at the alpha position and a nitrile group at the 2-position of the fluorene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-2-yl)propanenitrile typically involves the reaction of 9H-fluorene with appropriate reagents to introduce the methyl and nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Methyl-9H-fluorene-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorene derivatives.
Aplicaciones Científicas De Investigación
Alpha-Methyl-9H-fluorene-2-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(9H-fluoren-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. Additionally, the fluorene core can engage in π-π stacking interactions, contributing to its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluorene: Lacks the methyl and nitrile groups, making it less reactive in certain chemical reactions.
9-Methyl-9H-fluorene: Contains a methyl group but lacks the nitrile group, affecting its chemical properties and reactivity.
2-Acetyl-9H-fluorene: Contains an acetyl group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
Alpha-Methyl-9H-fluorene-2-acetonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research .
Propiedades
Fórmula molecular |
C16H13N |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-(9H-fluoren-2-yl)propanenitrile |
InChI |
InChI=1S/C16H13N/c1-11(10-17)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9H2,1H3 |
Clave InChI |
GCANDCNCYUOHQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
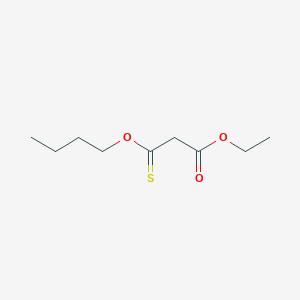

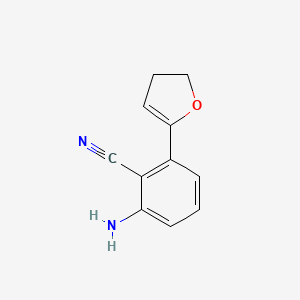
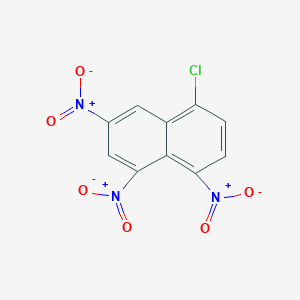
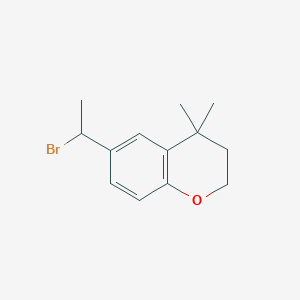
![[1-(2-Chlorophenyl)-1H-imidazol-4-yl]methanol](/img/structure/B8571795.png)
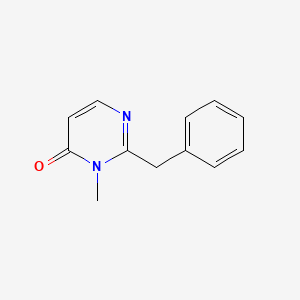
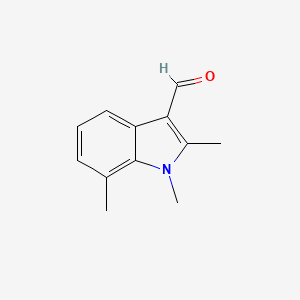
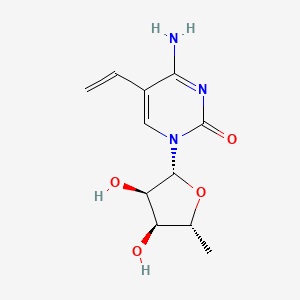
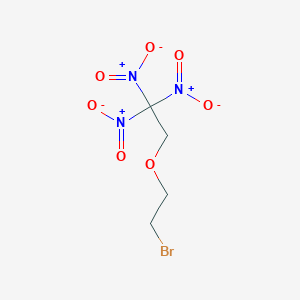
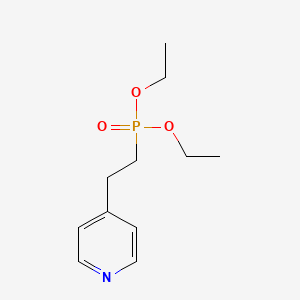
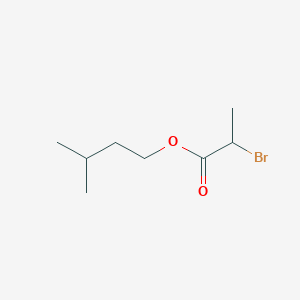
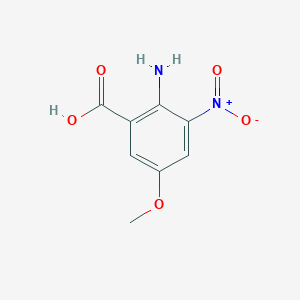
![2-chloro-N,N-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B8571887.png)
